In-Depth Technical Guide: 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
In-Depth Technical Guide: 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive summary of the publicly available information on 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Despite extensive searches, detailed experimental data, particularly in the areas of quantitative physicochemical properties, specific spectroscopic analyses, and biological activity, remains limited. This document aims to consolidate the existing knowledge and provide a framework for future research.
Core Chemical Properties
6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. The core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with an amino group at the 6-position and two methyl groups at the 2-position.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.22 g/mol | [1] |
| CAS Number | 105807-84-9 | [1] |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| pKa | Not specified in available literature | - |
Spectroscopic Data
While several chemical suppliers indicate the availability of spectroscopic data, the actual spectra and detailed peak information are not readily accessible in published literature. The expected spectral characteristics are outlined below based on the compound's structure.
Table 2: Expected Spectroscopic Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, the amine (-NH₂) protons, the N-H proton of the oxazinone ring, and the gem-dimethyl protons. The chemical shifts and coupling patterns would be indicative of their respective chemical environments. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the lactam, the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C-N stretching, and C-O-C stretching, as well as aromatic C-H and C=C vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (192.22 g/mol ) and fragmentation patterns characteristic of the benzoxazinone core. |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are not available in the searched literature. However, a general synthetic approach can be inferred from established methods for the synthesis of related benzoxazinone derivatives.
General Synthetic Workflow for Benzoxazinone Derivatives
A common route to 2H-benzo[b][1][2]oxazin-3(4H)-ones involves the cyclization of a 2-aminophenol derivative with an α-haloacetyl halide or a related electrophile. The following workflow illustrates a plausible, though not experimentally verified, synthetic strategy.
Caption: Plausible synthetic workflow for the target compound.
Detailed Hypothetical Protocol:
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Amidation: 4-Amino-2-nitrophenol would be reacted with 2-bromo-2-methylpropanoyl bromide in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or THF) at reduced temperature to form the intermediate amide, N-(4-hydroxy-3-nitrophenyl)-2-bromo-2-methylpropanamide.
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Reduction of the Nitro Group: The nitro group of the intermediate amide would be reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl or Na₂S₂O₄). This step would yield N-(3-amino-4-hydroxyphenyl)-2-bromo-2-methylpropanamide.
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Intramolecular Cyclization: The final step would involve an intramolecular nucleophilic substitution. Treatment of the amino-bromo-amide intermediate with a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile) would facilitate the cyclization to form the desired 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Note: This proposed synthesis is hypothetical and would require experimental validation and optimization.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity or the mechanism of action of 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Research on other benzoxazinone derivatives suggests a wide range of potential biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The specific biological targets and signaling pathways for this compound remain to be elucidated.
Future Research Directions
The lack of comprehensive data on 6-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one presents several opportunities for future research:
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Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, followed by a thorough characterization of the compound's physicochemical and spectroscopic properties.
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Biological Screening: A broad-based biological screening to identify any potential therapeutic activities.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to establish structure-activity relationships, which could guide the development of more potent and selective compounds.
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Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the molecular targets and signaling pathways involved.
The logical workflow for future investigation is presented below.
Caption: Logical workflow for future research on the title compound.
